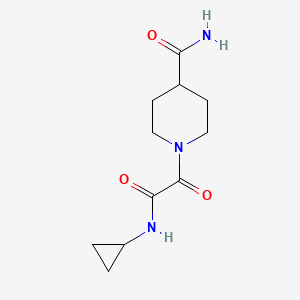

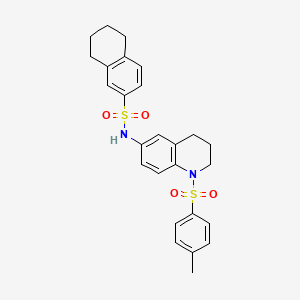

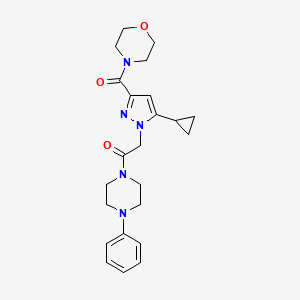

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide” is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide derivatives was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide include a white powder appearance, a molecular formula of C12H15N3O5S, a molecular weight of 349.8, a melting point of 237 °C, and a UV λ max of 270nm .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Piperidine derivatives, such as 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The synthesis of these compounds is crucial for the development of new drugs, and recent advances have focused on intra- and intermolecular reactions to form various piperidine derivatives .

Cancer Therapy

The abnormal activation of the FGFR signaling pathway is a key factor in various types of tumors. Piperidine derivatives have been shown to inhibit this pathway, making them attractive candidates for cancer therapy. Research has been conducted on derivatives with potent activities against FGFR1, 2, and 3, which are crucial in the progression and development of several cancers .

Drug Construction

Piperidine-containing compounds are important building blocks for drug construction. Their synthesis has been widespread due to their significance in forming heterocyclic compounds that are prevalent in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

The biological activity of piperidine derivatives is a field of intense study. These compounds have been evaluated for their potential as drugs, with a focus on their pharmacological activity. The biological evaluation includes testing for various biological activities, which is essential for the discovery of new therapeutic agents .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Targeting FGFRs is an effective strategy for cancer therapy due to their role in cell proliferation, migration, and angiogenesis. Piperidine derivatives have been developed as potent FGFR inhibitors, showing promise in inhibiting cancer cell proliferation and inducing apoptosis .

Organ Development and Signal Transduction

Piperidine derivatives are involved in signal transduction pathways that regulate organ development, cell proliferation, and migration. The FGF–FGFR axis, in particular, is a target for therapeutic intervention, and piperidine derivatives have been studied for their role in these processes .

Mécanisme D'action

Target of Action

The primary target of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide is DNA gyrase, a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .

Mode of Action

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . This interaction prevents the enzyme from introducing negative supercoils into the DNA molecule, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide affects the DNA replication pathway . This disruption can lead to the cessation of cell growth and division, ultimately leading to cell death .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . The impact of ADME properties on the bioavailability of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide would need further investigation.

Result of Action

The molecular effect of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide’s action is the inhibition of DNA gyrase, leading to the disruption of DNA replication . On a cellular level, this can result in the inhibition of cell growth and division, potentially leading to cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNWAZRJOCHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2557862.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2557872.png)